3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)propanamide
Description
3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)propanamide is a synthetic indole derivative characterized by a 3-acetyl-substituted indole core linked via a propanamide chain to a pyridin-2-ylmethyl group. Its molecular architecture combines the π-electron-rich indole system, known for bioactivity, with a pyridine moiety that enhances solubility and target-binding versatility.
Properties
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14(23)17-13-22(18-8-3-2-7-16(17)18)11-9-19(24)21-12-15-6-4-5-10-20-15/h2-8,10,13H,9,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQDKQSPOYUQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)propanamide is a synthetic compound derived from indole, a structure known for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indole Core : The indole core is synthesized through methods like Fischer indole synthesis.
- Acetylation : The indole derivative is acetylated at the 3-position using acetic anhydride.
- Attachment of the Pyridinylmethyl Group : This is achieved via a coupling reaction with pyridin-2-ylmethanol, often utilizing coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) .
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The indole moiety can intercalate with DNA, while the acetyl and pyridinylmethyl groups enhance binding affinity to various targets, modulating their activity and potentially leading to therapeutic effects .
Biological Activity
Research has shown that compounds similar to this compound possess significant biological activities, including:
- Antitumor Activity : Indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against A549 lung cancer cells .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Similar Indole Derivative | 26 | A549 Cell Line |
- Neuroprotective Effects : Some studies indicate that indole derivatives can protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticancer Studies : A study evaluating a series of indole derivatives found that certain substitutions led to enhanced apoptosis in cancer cell lines, indicating that modifications similar to those in this compound could yield potent anticancer agents .
- Neuropharmacological Research : Research into the neuroprotective properties of indole derivatives has shown promise in reducing oxidative stress and inflammation in neuronal models, which may be relevant for developing treatments for conditions like Alzheimer's disease .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. Specifically, this compound has been studied for its potential as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in cancer therapy by altering gene expression patterns that lead to apoptosis in malignant cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant HDAC inhibition, leading to reduced cell proliferation in various cancer cell lines .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored in several studies. By inhibiting specific enzymes involved in inflammation, it may provide therapeutic benefits for conditions like arthritis and other inflammatory diseases.
Case Study : In vitro studies have shown that indole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting that this compound may have similar effects .
Chemical Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Key synthetic routes include:
- Formation of the Indole Ring : Utilizing Fischer indole synthesis.
- Acetylation and Propanoylation : Employing acetic anhydride and propanoyl chloride under basic conditions.
Material Science Applications
In addition to its biological applications, the compound is being investigated for use in developing novel materials. Its unique structure allows it to act as a building block for synthesizing more complex molecules with potential applications in organic electronics and photonics.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anticancer and anti-inflammatory properties through HDAC inhibition |
| Material Science | Building block for organic electronics and photonics |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 3-(3-acetyl-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)propanamide. Variations in substituents on the indole ring or the propanamide side can significantly affect biological activity.
Key Findings :
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Classification of Analogues
Similar compounds are categorized based on core heterocycles and substituents:
Physicochemical and Pharmacokinetic Properties
Mechanistic and Functional Distinctions
- Target Compound : The pyridin-2-ylmethyl group facilitates π-π stacking with aromatic residues in kinase active sites (e.g., JAK2), while the 3-acetyl-indole moiety interacts with hydrophobic pockets .
- Thiazole Analogues : Thiazole’s sulfur atom participates in covalent bonding with cysteine residues in viral proteases, enhancing irreversible inhibition .
- Dual Indole Analogues : Dual indole systems exhibit cooperative binding to serotonin receptors (5-HT₃R), amplifying antagonistic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
